molecular formula C11H20BrNO2 B13491410 Tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate CAS No. 958026-65-8

Tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate

Cat. No.: B13491410
CAS No.: 958026-65-8
M. Wt: 278.19 g/mol
InChI Key: LFHMZXBKEZZLAH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H20BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used as an intermediate in organic synthesis. The presence of the tert-butyl ester and bromoethyl groups makes it a versatile building block for the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with pyrrolidine, which is reacted with tert-butyl chloroformate to form tert-butyl pyrrolidine-1-carboxylate.

    Bromination: The tert-butyl pyrrolidine-1-carboxylate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromoethyl group, resulting in tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate.

Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromoethyl group in tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Oxidation Reactions: Oxidation of the bromoethyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of new substituted pyrrolidine derivatives.

    Reduction: Conversion to tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

    Oxidation: Formation of tert-butyl 2-(2-carboxyethyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Ligand Synthesis: Employed in the preparation of ligands for catalysis and coordination chemistry.

Biology:

    Prodrug Development: Utilized in the design of prodrugs that can be activated in vivo to release active pharmaceutical ingredients.

Medicine:

    Drug Discovery: Investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.

Industry:

    Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate is primarily based on its reactivity as an electrophile due to the presence of the bromoethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

  • Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Comparison:

  • Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate: Similar structure but with a bromomethyl group instead of a bromoethyl group, leading to different reactivity and applications.
  • Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a hydroxymethyl group, making it more suitable for reactions requiring alcohol functionality.
  • Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Features a piperidine ring instead of a pyrrolidine ring, resulting in different steric and electronic properties.

Uniqueness: Tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

958026-65-8

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8H2,1-3H3

InChI Key

LFHMZXBKEZZLAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCBr

Origin of Product

United States

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